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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)pyrazole

Cat. No.: B1297712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 1-(2-Nitrophenyl)pyrazole, a heterocyclic compound of interest in

medicinal chemistry and materials science. Understanding its distinct spectral signature is

crucial for its identification, purity assessment, and the elucidation of its structural features,

which are fundamental aspects of drug discovery and development. This document outlines the

key spectroscopic data and detailed experimental methodologies for the analysis of this

compound.

Molecular Structure and Spectroscopic Overview
1-(2-Nitrophenyl)pyrazole possesses a molecular formula of C₉H₇N₃O₂ and a molecular

weight of 189.17 g/mol . Its structure, featuring a pyrazole ring linked to a nitrophenyl group at

the ortho position, gives rise to a unique spectroscopic fingerprint. The following sections detail

the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy,

Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and

Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1-(2-
Nitrophenyl)pyrazole. While specific experimental data for this exact compound is not readily

available in a single comprehensive source, data from closely related analogs, such as 1-
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nitro[1,2-¹⁵N₂]pyrazole and other substituted nitrophenyl-pyrazoles, can provide valuable

insights for spectral interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-Nitrophenyl)pyrazole

¹H NMR
Predicted Chemical

Shift (δ, ppm)
Multiplicity Assignment

H-3' ~8.0 - 8.2 d Pyrazole ring

H-4' ~6.5 - 6.7 t Pyrazole ring

H-5' ~7.8 - 8.0 d Pyrazole ring

H-3 ~7.9 - 8.1 dd Nitrophenyl ring

H-4 ~7.6 - 7.8 td Nitrophenyl ring

H-5 ~7.7 - 7.9 td Nitrophenyl ring

H-6 ~7.5 - 7.7 dd Nitrophenyl ring

¹³C NMR
Predicted Chemical

Shift (δ, ppm)
Assignment

C-3' ~140 - 142 Pyrazole ring

C-4' ~108 - 110 Pyrazole ring

C-5' ~128 - 130 Pyrazole ring

C-1 ~135 - 137 Nitrophenyl ring

C-2 ~145 - 147 Nitrophenyl ring

C-3 ~125 - 127 Nitrophenyl ring

C-4 ~130 - 132 Nitrophenyl ring

C-5 ~124 - 126 Nitrophenyl ring

C-6 ~133 - 135 Nitrophenyl ring
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Note: These are predicted values based on data from analogous compounds and may vary

depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of pyrazole derivatives is as follows:

Sample Preparation: Dissolve 5-10 mg of 1-(2-Nitrophenyl)pyrazole in approximately 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 500 MHz spectrometer.

Key parameters typically include a spectral width of 0-12 ppm, a sufficient number of scans

for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans is generally required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the characteristic functional groups present in 1-(2-
Nitrophenyl)pyrazole. The spectrum will exhibit distinct absorption bands corresponding to the

vibrations of the nitro group, the aromatic rings, and the pyrazole moiety.

Table 2: Characteristic FT-IR Absorption Bands for 1-(2-Nitrophenyl)pyrazole
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Vibrational Mode
Expected Frequency Range

(cm⁻¹)
Intensity

N-O Asymmetric Stretch (NO₂) 1520 - 1560 Strong

N-O Symmetric Stretch (NO₂) 1345 - 1385 Strong

C=C Aromatic Stretch 1450 - 1600 Medium to Strong

C-N Stretch (Pyrazole) 1250 - 1350 Medium

C-H Aromatic Stretch 3000 - 3100 Medium to Weak

C-H Aromatic Bend (out-of-

plane)
700 - 900 Strong

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 1-(2-Nitrophenyl)pyrazole with approximately 100-200 mg of

dry potassium bromide (KBr) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample holder or a pure KBr pellet.

Place the sample pellet in the spectrometer and acquire the spectrum, typically in the

range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The spectrum of 1-(2-Nitrophenyl)pyrazole is expected to show absorption bands arising from

π → π* transitions of the aromatic rings and n → π* transitions associated with the nitro group

and the pyrazole ring.

Table 3: Expected UV-Vis Absorption Maxima for 1-(2-Nitrophenyl)pyrazole
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Transition Expected λ_max (nm) Solvent

π → π ~250 - 280 Ethanol/Methanol

n → π ~320 - 350 Ethanol/Methanol

Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 1-(2-Nitrophenyl)pyrazole in a suitable

UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an appropriate concentration

(typically in the micromolar range).

Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum using the pure solvent.

Record the absorption spectrum of the sample solution, typically over a range of 200-800

nm.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1-
(2-Nitrophenyl)pyrazole, which aids in confirming its molecular formula and structure.

Table 4: Expected Mass Spectrometry Data for 1-(2-Nitrophenyl)pyrazole

Ion m/z (expected) Interpretation

[M]⁺ 189.05 Molecular Ion

[M - NO₂]⁺ 143.06 Loss of the nitro group

[C₆H₄N]⁺ 90.05
Fragment from the nitrophenyl

ring

[C₃H₃N₂]⁺ 67.03
Fragment from the pyrazole

ring
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Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization

(ESI).

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z)

range.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and

characteristic fragment ions.

Workflow and Logical Relationships
The spectroscopic characterization of 1-(2-Nitrophenyl)pyrazole follows a logical workflow to

ensure comprehensive analysis and structural confirmation.
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Caption: Workflow for the synthesis and spectroscopic characterization of 1-(2-
Nitrophenyl)pyrazole.

Signaling Pathways and Experimental Workflows
While 1-(2-Nitrophenyl)pyrazole is not directly involved in a known signaling pathway as an

endogenous molecule, its derivatives are often investigated for their potential to modulate
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various biological pathways in drug discovery. The general workflow for evaluating the

biological activity of such a compound is depicted below.

Compound Biological Screening Data Analysis & Lead Optimization

1-(2-Nitrophenyl)pyrazole
Derivative

In Vitro Assays
(e.g., Enzyme Inhibition, Cell Viability)

In Vivo Models
(e.g., Animal Studies) Analyze Activity & Toxicity Lead Optimization

Click to download full resolution via product page

Caption: General workflow for the biological evaluation of a 1-(2-Nitrophenyl)pyrazole
derivative.

This technical guide serves as a foundational resource for professionals engaged in the

research and development of pyrazole-based compounds. The provided spectroscopic data

and experimental protocols are intended to facilitate the accurate identification and

characterization of 1-(2-Nitrophenyl)pyrazole, thereby supporting its potential applications in

various scientific disciplines.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Nitrophenyl)pyrazole: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297712#spectroscopic-characterization-of-1-2-
nitrophenyl-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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